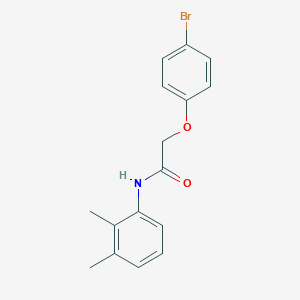
2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide, also known as "BDA-410," is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2012 by researchers at the University of California, San Francisco, and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
作用机制
BDA-410 works by binding to the active site of PDE4D5, preventing it from breaking down a molecule called "cAMP." This leads to an increase in cAMP levels, which in turn reduces inflammation and immune responses. The exact mechanism of action is still being studied, but it is believed that BDA-410 may also affect other signaling pathways involved in inflammation and immune responses.
生化和生理效应
BDA-410 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, studies have also shown that BDA-410 can reduce oxidative stress, improve mitochondrial function, and enhance the activity of certain enzymes involved in cellular metabolism. These effects may have implications for the treatment of a variety of diseases, including neurodegenerative disorders and metabolic disorders.
实验室实验的优点和局限性
One advantage of using BDA-410 in lab experiments is its specificity for PDE4D5. This allows researchers to study the specific effects of inhibiting this protein without affecting other signaling pathways. However, one limitation of using BDA-410 is its relatively low potency compared to other PDE4 inhibitors. This may limit its effectiveness in certain experimental settings and may require higher doses or longer treatment times.
未来方向
There are numerous potential future directions for research on BDA-410. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). Studies have shown that BDA-410 can reduce inflammation in animal models of colitis, and clinical trials are currently underway to investigate its effectiveness in human patients with IBD. Other potential future directions include investigating the use of BDA-410 in the treatment of neurodegenerative disorders, metabolic disorders, and other inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of BDA-410 and to optimize its potency and effectiveness for use in therapeutic applications.
合成方法
The synthesis of BDA-410 involves multiple steps, including the preparation of starting materials and the use of various reagents and catalysts. The process is complex and requires expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper but can be found in the original research article published by the University of California, San Francisco.
科学研究应用
BDA-410 has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of a protein called "PDE4D5," which is involved in the regulation of inflammation and immune responses. Studies have shown that BDA-410 can reduce inflammation in animal models of disease, including asthma and colitis.
属性
CAS 编号 |
331270-99-6 |
|---|---|
产品名称 |
2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide |
分子式 |
C16H16BrNO2 |
分子量 |
334.21 g/mol |
IUPAC 名称 |
2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-11-4-3-5-15(12(11)2)18-16(19)10-20-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19) |
InChI 键 |
WWHGGUOFJJMGKL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br)C |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



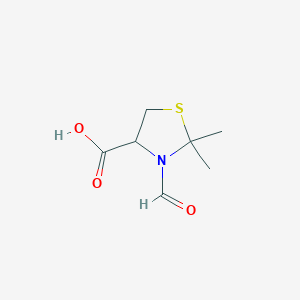
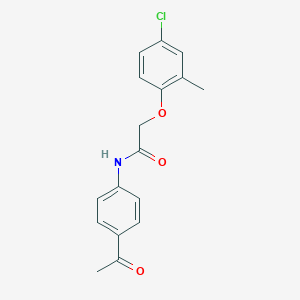
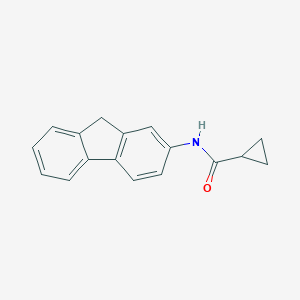
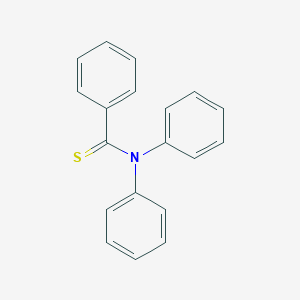
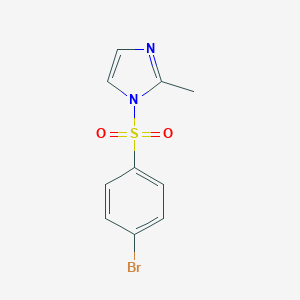
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
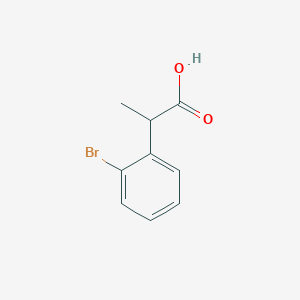
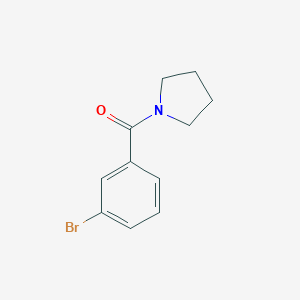
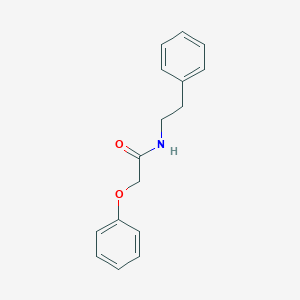
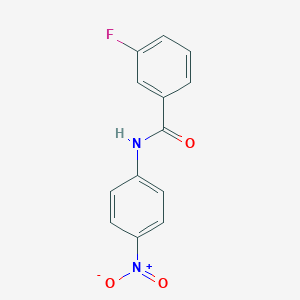
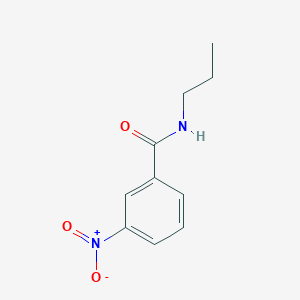
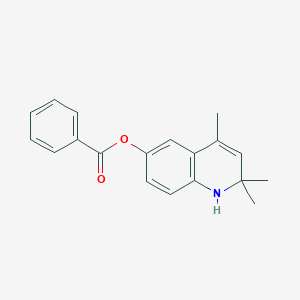
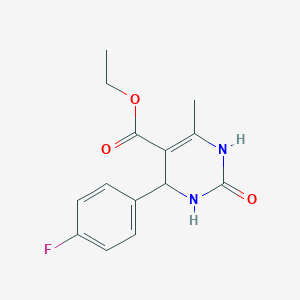
![Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct](/img/structure/B187539.png)